

The History and Science of Chlortoluron: A Selective Herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlortoluron**

Cat. No.: **B1668836**

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlortoluron, a member of the phenylurea class of herbicides, has been a significant tool in agriculture for the selective control of annual grasses and broad-leaved weeds, particularly in cereal crops. Its history is rooted in the mid-20th century discovery of synthetic herbicides and has since evolved in its application and understanding. This technical guide provides a comprehensive overview of the history, mechanism of action, chemical synthesis, and key technical data related to **chlortoluron**.

Historical Development

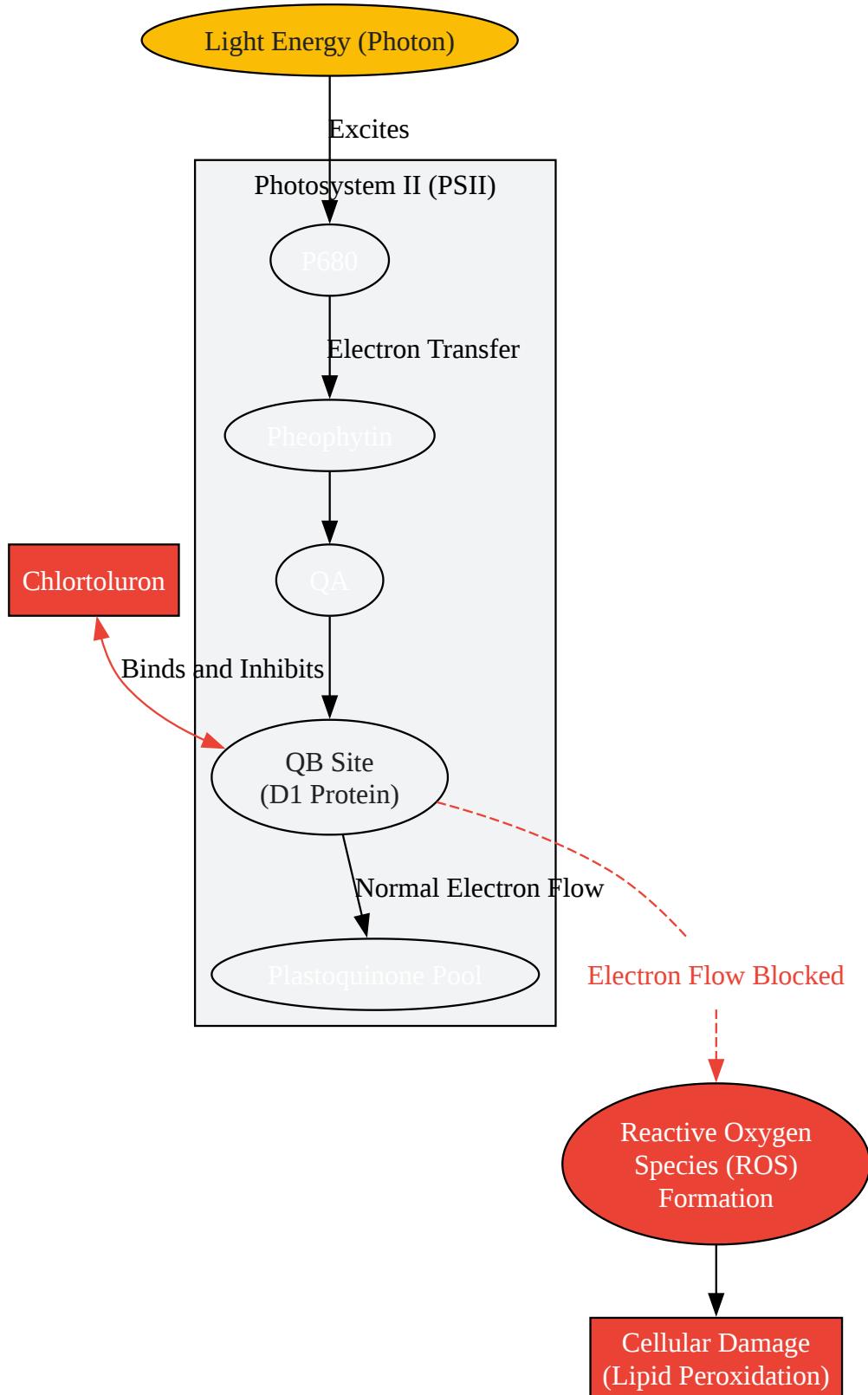
The journey of **chlortoluron** began in 1952 when chemists at E. I. du Pont de Nemours and Company patented a series of aryl urea derivatives for their herbicidal properties.^[1] This patent laid the groundwork for the commercialization of several key phenylurea herbicides, including monuron, diuron, and **chlortoluron** itself, which is the 3-chloro-4-methylphenyl derivative.^[1] Following this initial discovery, over thirty related urea analogs with the same mechanism of action were introduced to the global market.^[1]

Chlortoluron was introduced to the British market in 1971, alongside isoproturon.^[1] It proved to be particularly effective against black-grass (*Alopecurus myosuroides*), a problematic weed in winter wheat.^[1] However, the development of herbicide resistance in black-grass populations led to a decline in its popularity in the 1980s in favor of isoproturon.^[1] Despite this,

chlortoluron remains a relevant herbicide, with its use continuing in various formulations, often in combination with other active ingredients like diflufenican and pendimethalin.^[1] In the United Kingdom, after a ban in 2010, it was reapproved in 2014 with revised, lower application rates, highlighting a continuous effort to optimize its use and mitigate environmental impact.^[1]

Chemical and Physical Properties

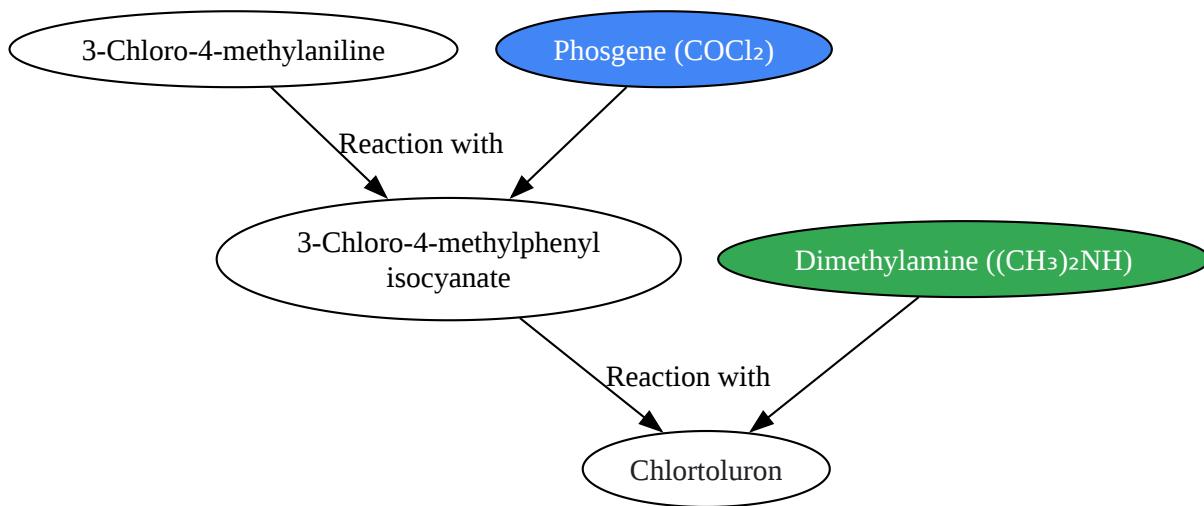
Chlortoluron is the common name for N'-(3-Chloro-4-methylphenyl)-N,N-dimethylurea.^[1] Its chemical and physical properties are summarized in the table below.


Property	Value
Chemical Formula	<chem>C10H13ClN2O</chem>
Molar Mass	212.676 g/mol
Appearance	Colorless crystals
Melting Point	148 °C
Water Solubility	70 mg/L at 20-25 °C
log P (Octanol-Water Partition Coefficient)	2.41
Vapor Pressure	1.3×10^{-7} mmHg at 20 °C
CAS Number	15545-48-9

Mechanism of Action: Inhibition of Photosynthesis

The herbicidal activity of **chlortoluron** stems from its ability to inhibit photosynthesis.^[1] Specifically, it acts as a potent and selective inhibitor of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Chlortoluron binds to the Q₈ binding site on the D1 protein of the PSII complex. This binding event physically blocks the transfer of electrons from the primary quinone electron acceptor, Q_A, to the secondary quinone electron acceptor, Q₈. The interruption of this electron flow halts the entire photosynthetic process, leading to a cascade of events that ultimately result in plant death. The blockage of electron transport causes a buildup of highly energetic molecules,


leading to the formation of reactive oxygen species (ROS) that cause lipid peroxidation and damage to cellular membranes and proteins.

[Click to download full resolution via product page](#)

Chemical Synthesis

The commercial synthesis of **chlortoluron** typically involves a multi-step process starting from 3-chloro-4-methylaniline. The general workflow is outlined below.

[Click to download full resolution via product page](#)

Selectivity and Metabolism

The selective action of **chlortoluron** in cereal crops is primarily due to differential rates of metabolism between the crop and susceptible weed species. Tolerant crops like wheat can rapidly metabolize **chlortoluron** into non-toxic compounds, whereas sensitive weeds do so at a much slower rate.

The primary detoxification pathway in tolerant cereals involves the hydroxylation of the methyl group on the phenyl ring, followed by conjugation to glucose. In contrast, susceptible weeds tend to metabolize **chlortoluron** through N-demethylation, which can result in metabolites that retain some phytotoxicity. This difference in metabolic pathways and rates is a key determinant of **chlortoluron**'s selectivity.

Efficacy and Weed Control Spectrum

Chlortoluron is effective against a range of annual grasses and broad-leaved weeds. Its efficacy is influenced by factors such as weed species, growth stage, application rate, and environmental conditions. It can be applied pre-emergence or early post-emergence.

Grasses Controlled:

- Alopecurus myosuroides (Black-grass)
- Poa annua (Annual meadow-grass)

Broad-leaved Weeds Controlled:

- Stellaria media (Common Chickweed)
- Papaver rhoes (Common Poppy)[2]
- Veronica persica (Field Speedwell)[2]
- Matricaria chamomilla (Scented Mayweed)
- Chenopodium album (Fat Hen)
- Capsella bursa-pastoris (Shepherd's-purse)

Quantitative efficacy data can vary significantly based on the specific conditions of application. The following table provides an example of efficacy against a key grass weed.

Weed Species	Application Rate (g a.i./ha)	% Control (approx.)
Alopecurus myosuroides	1500 - 2500	85 - 95%

Environmental Fate and Toxicology

The environmental persistence and toxicological profile of a herbicide are critical considerations for its use.

Soil Persistence

Chlortoluron is moderately persistent in soil. Its degradation is primarily microbial and is influenced by soil type, temperature, and moisture. The half-life (DT₅₀) of **chlortoluron** in soil can vary.

Soil Type	Temperature (°C)	Half-life (DT ₅₀) in days (approx.)
Loam	20	30 - 60
Sandy Loam	20	20 - 40
Clay	20	40 - 70

Toxicology

Chlortoluron exhibits low to moderate toxicity to mammals. The following table summarizes key toxicological data.

Test Organism	LD ₅₀ /LC ₅₀	Value (mg/kg or mg/L)
Rat (oral LD ₅₀)	>2000	
Rat (dermal LD ₅₀)	>2000	
Bobwhite Quail (oral LD ₅₀)	>2000	
Rainbow Trout (96h LC ₅₀)	20 - 40	
Daphnia magna (48h EC ₅₀)	50 - 100	

Experimental Protocols

Hill Reaction Assay for Herbicide Inhibition

This protocol outlines a general method to determine the inhibitory effect of **chlortoluron** on the photosynthetic electron transport chain using an *in vitro* Hill reaction assay.

Objective: To measure the inhibition of DCPIP (2,6-dichlorophenolindophenol) photoreduction by isolated chloroplasts in the presence of **chlortoluron**.

Materials:

- Fresh spinach leaves
- Isolation buffer (e.g., 0.33 M sorbitol, 50 mM HEPES-KOH pH 7.6, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbate, 0.1% BSA)
- Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.6, 0.1 M sorbitol, 5 mM MgCl₂)
- DCPIP solution (e.g., 0.5 mM)
- **Chlortoluron** stock solutions in a suitable solvent (e.g., ethanol or DMSO) at various concentrations
- Spectrophotometer capable of measuring absorbance at 600 nm
- Centrifuge and chilled centrifuge tubes
- Light source (e.g., a slide projector lamp)

Procedure:

- Chloroplast Isolation:
 - Homogenize fresh spinach leaves in ice-cold isolation buffer.
 - Filter the homogenate through several layers of cheesecloth.
 - Centrifuge the filtrate at a low speed (e.g., 200 x g for 2 min) to pellet debris.
 - Centrifuge the supernatant at a higher speed (e.g., 1000 x g for 10 min) to pellet the chloroplasts.
 - Resuspend the chloroplast pellet in a small volume of reaction buffer.

- Determine the chlorophyll concentration of the isolated chloroplasts spectrophotometrically.
- Hill Reaction Assay:
 - Prepare a series of reaction tubes, each containing the reaction buffer, DCPIP solution, and varying concentrations of **chlortoluron** (and a solvent control).
 - Keep the tubes in the dark or under dim light.
 - Initiate the reaction by adding a known amount of the chloroplast suspension to each tube.
 - Immediately measure the initial absorbance at 600 nm (A_{600}).
 - Expose the tubes to a constant light source.
 - Measure the decrease in A_{600} over time (e.g., every minute for 5-10 minutes) as the blue DCPIP is reduced to its colorless form.
- Data Analysis:
 - Calculate the rate of DCPIP reduction for each **chlortoluron** concentration.
 - Plot the rate of DCPIP reduction as a function of the **chlortoluron** concentration.
 - Determine the I_{50} value, which is the concentration of **chlortoluron** required to inhibit the rate of DCPIP reduction by 50%.

Conclusion

Chlortoluron has a long and significant history as a selective herbicide for the control of problematic weeds in cereal production. Its mode of action as a potent inhibitor of photosystem II is well-understood, and its selectivity is based on differential metabolism in crops versus weeds. While challenges such as herbicide resistance have emerged, **chlortoluron**, often in combination with other herbicides and with refined application strategies, continues to be a valuable component of integrated weed management programs. This technical guide provides a foundational understanding of the key scientific and historical aspects of this important agricultural tool.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chlortoluron - Wikipedia [en.wikipedia.org]
- 2. Chlorotoluron (Ref: C 2242) [sitem.herts.ac.uk]
- To cite this document: BenchChem. [The History and Science of Chlortoluron: A Selective Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668836#history-of-chlortoluron-as-a-selective-herbicide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com